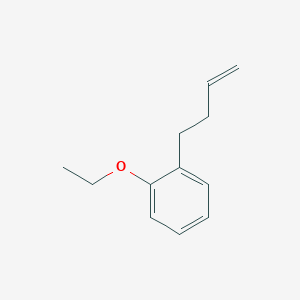
4-(2-Ethoxyphenyl)-1-butene
Übersicht
Beschreibung
4-(2-Ethoxyphenyl)-1-butene is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butene chain
Vorbereitungsmethoden
The synthesis of 4-(2-Ethoxyphenyl)-1-butene can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with a suitable alkene under basic conditions to form the desired product. The reaction typically requires a catalyst, such as a base like sodium hydroxide, and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(2-Ethoxyphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the ethoxy group, forming new derivatives.
Addition: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles, leading to the formation of saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethoxyphenyl)-1-butene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic benefits.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and material engineering.
Wirkmechanismus
The mechanism of action of 4-(2-Ethoxyphenyl)-1-butene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, modulating their function and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
4-(2-Ethoxyphenyl)-1-butene can be compared with similar compounds such as:
4-(2-Methoxyphenyl)-1-butene: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
4-(2-Hydroxyphenyl)-1-butene:
4-(2-Fluorophenyl)-1-butene: The presence of a fluorine atom introduces unique electronic effects, impacting its chemical behavior and biological activity.
The uniqueness of this compound lies in its ethoxy group, which imparts specific chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-but-3-enyl-2-ethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-5-8-11-9-6-7-10-12(11)13-4-2/h3,6-7,9-10H,1,4-5,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXDEOTUBHXAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















